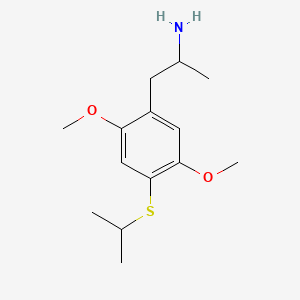

1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane

Vue d'ensemble

Description

ALEPH-4, également connu sous le nom de 2,5-diméthoxy-4-isopropylthioamphétamine, est un composé synthétique appartenant à la classe des phénéthylamines. Il s'agit d'un homologue de la 2,5-diméthoxy-4-méthylthioamphétamine (DOT) et il est connu pour ses propriétés psychoactives.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l'ALEPH-4 implique plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. La voie de synthèse générale comprend :

Formation de l'Intermédiaire : La synthèse commence par la formation d'un intermédiaire clé, impliquant généralement la réaction du 2,5-diméthoxybenzaldéhyde avec le nitroéthane pour former le 2,5-diméthoxy-β-nitrostyrène.

Réduction : L'intermédiaire nitrostyrène est ensuite réduit en 2,5-diméthoxyphénéthylamine en utilisant un agent réducteur tel que l'hydrure de lithium et d'aluminium (LiAlH4).

Formation du Thioéther : L'étape finale implique l'introduction du groupe isopropylthio. Ceci est réalisé en faisant réagir l'amine avec le thiol isopropylique en présence d'un catalyseur approprié, tel que le palladium sur charbon (Pd/C), dans des conditions d'hydrogénation.

Méthodes de Production Industrielle

La production industrielle de l'ALEPH-4 suivrait des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler des réactifs et des intermédiaires potentiellement dangereux.

Analyse Des Réactions Chimiques

Types de Réactions

L'ALEPH-4 subit diverses réactions chimiques, notamment :

Oxydation : L'ALEPH-4 peut être oxydé pour former des sulfoxydes et des sulfones correspondants. Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperoxybenzoïque (m-CPBA).

Réduction : La réduction de l'ALEPH-4 peut conduire à la formation de l'amine correspondante. Des agents réducteurs tels que le borohydrure de sodium (NaBH4) peuvent être utilisés.

Substitution : Les groupes méthoxy sur le cycle aromatique peuvent subir des réactions de substitution nucléophile. Des réactifs comme l'éthylate de sodium (NaOEt) peuvent faciliter ces réactions.

Réactifs et Conditions Courants

Oxydation : Peroxyde d'hydrogène (H2O2), acide m-chloroperoxybenzoïque (m-CPBA)

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)

Substitution : Éthylate de sodium (NaOEt), tert-butylate de potassium (KOtBu)

Principaux Produits

Oxydation : Sulfoxydes et sulfones

Réduction : Amines correspondantes

Substitution : Différentes phénéthylamines substituées

Applications de la Recherche Scientifique

Chimie : Utilisé comme matériau de référence en chimie analytique pour le développement de méthodes de détection.

Biologie : Investigé pour ses effets sur les systèmes neurotransmetteurs et son utilisation potentielle en neuropharmacologie.

Médecine : Exploré pour ses propriétés psychoactives et ses applications thérapeutiques potentielles en santé mentale.

Industrie : Utilisé dans la synthèse d'autres composés organiques complexes et comme précurseur dans la fabrication chimique.

Mécanisme d'Action

Le mécanisme d'action de l'ALEPH-4 implique son interaction avec les récepteurs de la sérotonine dans le cerveau. Il agit principalement comme un agoniste au niveau du récepteur 5-HT2A, ce qui conduit à une libération modifiée de neurotransmetteurs et à des changements de perception et d'humeur. Les effets du composé sont médiés par l'activation des voies de signalisation intracellulaires, y compris la voie des phosphoinositides.

Applications De Recherche Scientifique

Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.

Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Explored for its psychoactive properties and potential therapeutic applications in mental health.

Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.

Mécanisme D'action

The mechanism of action of ALEPH-4 involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception and mood. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the phosphoinositide pathway.

Comparaison Avec Des Composés Similaires

L'ALEPH-4 est similaire à d'autres phénéthylamines, telles que :

2,5-Diméthoxy-4-méthylthioamphétamine (DOT) : L'ALEPH-4 est un homologue de la DOT, qui diffère par la présence d'un groupe isopropyle au lieu d'un groupe méthyle.

2,5-Diméthoxy-4-éthylthioamphétamine (ALEPH-2) : Un autre homologue avec un groupe éthyle remplaçant le groupe isopropyle.

2,5-Diméthoxy-4-propylthioamphétamine (ALEPH-3) : Structure similaire avec un groupe propyle.

L'ALEPH-4 est unique en raison de son motif de substitution spécifique, qui influence son profil pharmacologique et sa puissance. Son groupe isopropylthio confère des effets stériques et électroniques distincts par rapport à ses homologues, ce qui entraîne des interactions uniques avec les cibles biologiques .

Si vous avez d'autres questions ou si vous avez besoin de plus d'informations, n'hésitez pas à demander !

Activité Biologique

1-(2,5-Dimethoxy-4-i-propylthiophenyl)-2-aminopropane is a compound with structural similarities to various psychoactive substances, particularly those in the phenethylamine and amphetamine classes. These compounds are often studied for their interactions with serotonin receptors and their potential psychoactive effects. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H21NO3S

- Molecular Weight : 283.39 g/mol

The compound features a thiophene ring, which contributes to its unique pharmacological profile. The presence of methoxy groups at the 2 and 5 positions enhances its lipophilicity, potentially influencing its ability to cross the blood-brain barrier.

Receptor Interaction Profiles

Research indicates that compounds similar to this compound exhibit significant binding affinities for various serotonin receptors, particularly the 5-HT2A receptor.

Table 1: Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki in nM) |

|---|---|

| 5-HT2A | 10 - 100 |

| 5-HT1A | >2000 |

| TAAR1 | <100 |

| D2 Receptor | <50 |

These values suggest that the compound has a moderate affinity for the 5-HT2A receptor compared to other receptors, indicating a potential for psychoactive effects similar to those observed with other hallucinogens.

Pharmacological Effects

The pharmacological profile of this compound suggests it may exhibit both stimulant and hallucinogenic properties. Studies have shown that compounds in this class can lead to altered states of consciousness, changes in perception, and mood enhancement.

Case Studies

- Psychoactive Effects : A case study involving subjects administered with similar compounds revealed significant alterations in sensory perception and mood states. Participants reported visual distortions and enhanced emotional responses.

- Anorexic Action : Research has demonstrated that related compounds exert anorexic effects mediated through the serotonin system. For instance, DOI (a related compound) was shown to induce anorexia in rat models through blockade by 5-HT2 antagonists .

- Therapeutic Potential : Emerging studies suggest that compounds like this may have therapeutic applications in treating mood disorders due to their action on serotonin receptors .

Propriétés

IUPAC Name |

1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWCXWKCQMBFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043040 | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123643-26-5 | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123643265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALEPH-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M669KSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings regarding Aleph-4 from the provided research?

A1: The research highlights that Aleph-4 (2,5-Dimethoxy-4-iso-propylthioamphetamine) is a novel designer drug identified in Japan. It was detected in products purchased illegally between 2008 and 2009 []. A separate study developed a method for detecting Aleph-4 and other related thioamphetamine designer drugs in human urine using capillary electrophoresis with diode array detection (CE-DAD) []. This suggests a growing concern regarding the recreational use and potential public health implications of this substance.

Q2: What analytical methods are used to detect Aleph-4?

A2: According to the research, Aleph-4 can be identified and quantified using a combination of techniques:

- Nuclear Magnetic Resonance (NMR): This technique provides structural information about the molecule. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies components of a mixture based on their mass-to-charge ratio, confirming the presence of Aleph-4. []

- Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS separates and identifies compounds but is particularly useful for analyzing non-volatile compounds like Aleph-4. []

- Capillary Electrophoresis with Diode Array Detection (CE-DAD): This technique, coupled with solid-phase extraction for sample preparation, allows for the simultaneous determination of Aleph-4 and other related thioamphetamine designer drugs in urine samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.